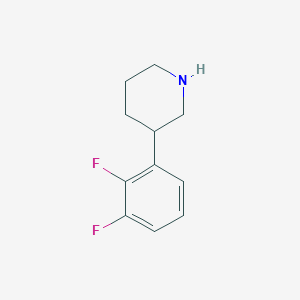

3-(2,3-Difluorophenyl)piperidine

説明

特性

CAS番号 |

1044765-33-4 |

|---|---|

分子式 |

C11H13F2N |

分子量 |

197.22 g/mol |

IUPAC名 |

3-(2,3-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |

InChIキー |

JYGMKVCYGBCLEO-UHFFFAOYSA-N |

正規SMILES |

C1CC(CNC1)C2=C(C(=CC=C2)F)F |

製品の起源 |

United States |

準備方法

Starting Material: N-Protected 3-Piperidone

The synthesis typically begins with an N-protected 3-piperidone (e.g., N-benzyl-3-piperidone), which serves as the electrophilic core for nucleophilic addition at the 3-position. The nitrogen protecting group stabilizes the intermediate and allows selective transformations.

Introduction of 2,3-Difluorophenyl Group via Grignard Reaction

A key step is the Grignard reaction between the N-protected 3-piperidone and a 2,3-difluorophenyl magnesium halide reagent:

- The 2,3-difluorophenylmagnesium bromide (or chloride) is prepared separately, typically in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

- The Grignard reagent is added dropwise to a cooled solution (0–5 °C) of the N-protected 3-piperidone to form a 3-hydroxy-3-(2,3-difluorophenyl)piperidine intermediate.

- The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion.

Elimination of Hydroxyl Group

The 3-hydroxy intermediate undergoes elimination to remove the hydroxyl group, forming a mixture of olefinic intermediates. This can be achieved by:

- Acid-catalyzed dehydration,

- Treatment with silane reagents such as triethylsilane under catalytic conditions,

- Or other elimination protocols.

Catalytic Hydrogenation

The olefinic mixture is subjected to catalytic hydrogenation in the presence of a transition metal catalyst (e.g., palladium on carbon) under hydrogen atmosphere to saturate the double bond, yielding the N-protected 3-(2,3-difluorophenyl)piperidine.

Deprotection

The nitrogen protecting group is removed by acid or hydrogenolysis treatment to afford the racemic 3-(2,3-difluorophenyl)piperidine.

Chiral Resolution (Optional)

If an enantiomerically pure compound is required, the racemate is resolved by:

- Formation of diastereomeric salts using chiral acids such as L-tartaric acid, dibenzoyl tartaric acid, or camphorsulfonic acid,

- Crystallization and filtration to isolate the desired enantiomer.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | N-protected 3-piperidone (e.g., N-benzylated) | Protects nitrogen for selective reactions |

| 2 | Grignard reaction | 2,3-difluorophenyl magnesium bromide, THF, 0–5 °C, inert atmosphere | Forms 3-hydroxy-3-(2,3-difluorophenyl)piperidine |

| 3 | Elimination of hydroxyl group | Acid catalysis or triethylsilane, mild conditions | Produces olefinic intermediates |

| 4 | Catalytic hydrogenation | Pd/C catalyst, H₂ gas, ethanol or suitable solvent, ~60 °C | Saturates double bond, forms piperidine ring |

| 5 | Deprotection | Acidic hydrolysis or hydrogenolysis | Yields racemic 3-(2,3-difluorophenyl)piperidine |

| 6 | Chiral resolution (if needed) | Chiral acids (e.g., L-tartaric acid), crystallization | Isolates enantiomerically pure compound |

Additional Notes and Variations

- The Grignard reagent preparation must be carefully controlled due to the electron-withdrawing fluorine substituents, which can affect reactivity.

- Alternative organometallic reagents such as organolithiums may be used but require more stringent conditions.

- Silane-mediated direct reduction of the hydroxyl intermediate can streamline the process by combining elimination and reduction steps.

- Protecting groups other than benzyl (e.g., Boc, acetyl) can be employed depending on downstream synthetic needs.

- The choice of chiral resolving agent and solvent system significantly affects the enantiomeric purity and yield of the resolved product.

Research and Patent Source Diversity

The described methods are supported by patent literature detailing synthetic routes for 3-substituted phenylpiperidines, including fluorinated analogs, with yields typically above 70% per step and scalable conditions suitable for industrial applications. Recent advances in organophotocatalysis offer alternative one-step routes to substituted piperidinones, which could be adapted for fluorinated derivatives in future research.

化学反応の分析

Types of Reactions: 3-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

科学的研究の応用

3-(2,3-Difluorophenyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals

作用機序

The mechanism of action of 3-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Insights :

- The 2,3-difluorophenyl group enhances potency in antitrypanosomal agents compared to mono- or 3,4-difluorophenyl analogs (e.g., T. cruzi EC50: 2,3-difluoro derivative 8 vs. 3-fluoro derivative 4).

- In dopamine receptor binding, the 2,3-difluorophenyl moiety engages in hydrophobic interactions with residues in the orthosteric pocket (e.g., Val111, Cys114 in D3R), while the piperidine linker mimics risperidone’s binding mode in D2R.

Piperidine Derivatives with Heterocyclic Moieties

Table 2: Piperidine-Based Compounds with Varied Scaffolds

Key Insights :

- MK-0974 demonstrates species-specific CGRP receptor affinity (>1,500-fold selectivity for human vs. rat receptors), attributed to the 2,3-difluorophenyl group’s interaction with extracellular loops.

- Compound 82a shows that 2,6-difluorophenyl substitution in indazole derivatives retains kinase inhibitory activity but differs in cellular potency (IC50 = 1,400 nM in KMS-12 BM cells), suggesting substituent position impacts target engagement.

Structure-Activity Relationship (SAR) Analysis

- Fluorine Position: 2,3-Difluorophenyl maximizes hydrophobic burial in receptor pockets (e.g., D3R, CGRP) and improves metabolic stability compared to non-fluorinated analogs. 3-Fluoro or 3,4-difluorophenyl analogs exhibit reduced potency in antitrypanosomal assays, likely due to altered steric bulk or electronic effects.

- Piperidine Conformation :

Therapeutic Potential and Clinical Relevance

- Infectious Diseases: Antitrypanosomal activity positions 2,3-difluorophenyl-piperidines as leads for Chagas disease.

- Migraine : MK-0974’s oral bioavailability and CGRP antagonism highlight translational promise.

Q & A

Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)piperidine, and how do reaction conditions influence yield?

Synthesis typically involves coupling a fluorinated aryl halide with a piperidine precursor. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is employed to introduce the 2,3-difluorophenyl group to the piperidine scaffold . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ with XPhos) critically affect regioselectivity and yield. Post-synthetic purification via HPLC or column chromatography is often required to isolate the compound in >95% purity .

Q. How is the structural conformation of 3-(2,3-difluorophenyl)piperidine characterized, and what techniques validate its stereochemistry?

X-ray crystallography confirms the chair conformation of the piperidine ring, with deviations of ~0.23–0.24 Å for key atoms from the Cremer-Pople plane . NMR (¹H/¹³C/¹⁹F) identifies substituent positions: the difluorophenyl group causes distinct splitting patterns (e.g., meta-fluorine coupling at δ ~140 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 228.07) .

Q. What biological targets are associated with 3-(2,3-difluorophenyl)piperidine, and how is binding affinity assessed?

The compound is studied for interactions with neurotransmitter receptors (e.g., σ receptors, dopamine D₂/D₃). Radioligand displacement assays using [³H]-labeled antagonists (e.g., [³H]DTG for σ receptors) quantify binding affinity (Ki values typically <100 nM). Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites .

Advanced Research Questions

Q. How can contradictions in pharmacological data for 3-(2,3-difluorophenyl)piperidine analogs be resolved?

Discrepancies in activity (e.g., σ₁ vs. σ₂ receptor selectivity) arise from substituent positioning. Comparative SAR studies using fluorinated regioisomers (e.g., 2,4- vs. 2,3-difluoro derivatives) reveal steric and electronic effects. Meta-analysis of LCMS and HPLC retention data across analogs helps correlate structural features with bioactivity .

Q. What strategies address regioselectivity challenges during the synthesis of 3-(2,3-difluorophenyl)piperidine derivatives?

Regioselective fluorination is achieved via directed ortho-metalation (DoM) using LDA/TMP bases, followed by electrophilic fluorination (e.g., Selectfluor). Protecting group strategies (e.g., Boc for piperidine nitrogen) prevent undesired side reactions. Kinetic vs. thermodynamic control in ring-closing metathesis (Grubbs catalyst) optimizes piperidine ring formation .

Q. How does 3-(2,3-difluorophenyl)piperidine’s efficacy compare to structurally related compounds in neuropharmacology?

Compared to 3-(4-fluorophenyl)piperidine, the 2,3-difluoro substitution enhances lipophilicity (logP ~2.8 vs. 2.3) and blood-brain barrier permeability. In vivo PET imaging with [¹⁸F]-labeled analogs shows higher target occupancy in striatal regions, linked to improved D₂ receptor binding kinetics .

Q. What analytical methods are critical for detecting trace impurities in 3-(2,3-difluorophenyl)piperidine batches?

LCMS/MS with MRM (multiple reaction monitoring) identifies impurities at ppm levels (e.g., dehalogenated byproducts). Quantitative ¹⁹F NMR integrates fluorine signals to assess purity (>99%). Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation pathways .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalyst/ligand combinations for cross-coupling reactions .

- Structural Validation : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to predict conformational stability .

- Bioactivity Profiling : Employ SPR (surface plasmon resonance) for real-time binding kinetics alongside traditional radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。